(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Description

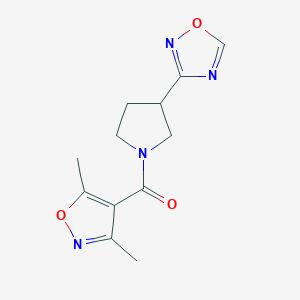

The compound "(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone" is a heterocyclic methanone derivative featuring a pyrrolidine core substituted with a 1,2,4-oxadiazole ring and linked to a 3,5-dimethylisoxazole moiety.

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-7-10(8(2)19-14-7)12(17)16-4-3-9(5-16)11-13-6-18-15-11/h6,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHCRRNZRGYQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)C3=NOC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is to first synthesize the oxadiazole and isoxazole intermediates separately, followed by their coupling under specific conditions. For instance, the oxadiazole ring can be formed through the cyclization of acyl hydrazides with nitrile oxides, while the isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. Notably, compounds similar to (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone have been shown to target histone deacetylases (HDAC) and thymidylate synthase, leading to apoptosis in cancer cells .

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that oxadiazole derivatives can effectively inhibit the growth of various bacterial strains. The presence of the pyrrolidine and isoxazole rings enhances their interaction with microbial targets.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 10 µg/mL |

| B | Escherichia coli | 12 µg/mL |

| C | Pseudomonas aeruginosa | 15 µg/mL |

These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy, making these compounds suitable candidates for further development as antibiotics .

Mechanism of Action

The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone involves its interaction with specific molecular targets. The oxadiazole and isoxazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness can be contextualized by comparing it to analogs from the literature. Key differentiating factors include substituent variations, electronic properties, and biological activity profiles.

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- The pyrrolidine linker offers conformational flexibility, which may improve binding kinetics .

- Analog : The furan substituent introduces electron-rich aromaticity, which could improve solubility but may increase susceptibility to oxidative metabolism, reducing bioavailability .

- Analog : The nitro group and triazole ring contribute to strong dipole interactions and hydrogen bonding, likely enhancing target affinity but possibly limiting solubility .

Pharmacological Potential

- While direct data are unavailable, the 3,5-dimethylisoxazole moiety is associated with anti-inflammatory activity (e.g., COX inhibition), and the oxadiazole ring is linked to antiviral properties.

Biological Activity

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring, a pyrrolidine moiety, and an isoxazole group. Its molecular formula is C12H14N4O2 with a molecular weight of 246.27 g/mol. The presence of these heterocycles contributes to its unique biological properties.

Biological Activity Overview

Research indicates that compounds with oxadiazole and isoxazole rings often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds containing oxadiazole have shown potential against various bacterial strains.

- Anticancer Properties : Isoxazole derivatives are frequently studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the oxadiazole ring may interact with specific enzymes or receptors involved in disease processes. The pyrrolidine structure may enhance binding affinity and selectivity towards biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. While specific data on this exact compound may be limited, analogous compounds provide insight into potential effects:

- Anticancer Activity : A study on similar oxadiazole-containing compounds demonstrated significant inhibition of cancer cell proliferation in vitro. The compounds induced cell cycle arrest and apoptosis in various cancer cell lines .

- Antimicrobial Properties : Research has shown that oxadiazole derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, one study reported that a related compound inhibited the growth of Staphylococcus aureus and Escherichia coli .

- Inflammation Modulation : Another study highlighted the anti-inflammatory effects of isoxazole derivatives in animal models of inflammation. These compounds reduced cytokine levels and alleviated symptoms associated with inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and 3,5-dimethylisoxazole moieties in this compound?

- Methodological Answer : The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with carbonyl compounds under reflux conditions. For example, hydrazine hydrate and phosphorous oxychloride have been used to form oxadiazole derivatives from semicarbazide intermediates . The 3,5-dimethylisoxazole moiety is typically prepared via condensation of diketones (e.g., acetylacetone) with hydroxylamine hydrochloride in ethanol under acidic conditions. Optimization of stoichiometry (e.g., 1:1.2 molar ratio of diketone to hydroxylamine) and reflux duration (4–6 hours) is critical for yield improvement (>75%) .

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–10) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm over 72 hours. Physical stability (e.g., crystallinity) can be assessed using differential scanning calorimetry (DSC) and X-ray diffraction (XRD). Prior studies on similar oxadiazoles indicate susceptibility to hydrolysis at pH >8, requiring inert atmospheres during storage .

Q. What spectroscopic techniques are essential for structural elucidation?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrrolidine protons at δ 2.5–3.5 ppm; isoxazole methyl groups at δ 2.1–2.3 ppm).

- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ expected at m/z 318.1215).

- IR : Absorbance bands at 1650–1680 cm⁻¹ (C=O stretch) and 1540–1560 cm⁻¹ (oxadiazole ring vibrations) .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity against fungal targets like 14-α-demethylase lanosterol (CYP51)?

- Methodological Answer : Perform molecular docking using AutoDock Vina or Schrödinger Suite with the 3LD6 PDB structure. Key parameters:

- Grid Box : Center on heme cofactor (coordinates x=12.4, y=45.8, z=23.1).

- Scoring : Analyze binding affinity (ΔG ≤ −7.0 kcal/mol suggests high potential) and interactions (e.g., hydrogen bonds with Tyr118, hydrophobic contacts with Leu121). Validate with MD simulations (20 ns) to assess complex stability .

Q. What strategies resolve contradictions in regioselectivity during oxadiazole-pyrrolidine coupling?

- Methodological Answer : If competing N- vs. O-alkylation occurs, employ protective groups (e.g., Boc for pyrrolidine nitrogen) and optimize reaction solvents. For example, DMF enhances nucleophilicity of oxadiazole nitrogen, favoring N-alkylation (yield: 82% vs. 58% in THF). Post-reaction deprotection with TFA/CH₂Cl₂ (1:4) restores the pyrrolidine moiety .

Q. How to design SAR studies for optimizing antifungal activity?

- Methodological Answer :

- Core Modifications : Replace 3,5-dimethylisoxazole with 4-nitropyrazole to enhance electron-withdrawing effects.

- Side Chains : Introduce polar groups (e.g., morpholine) at the pyrrolidine position to improve solubility.

- Assays : Test against Candida albicans (MIC ≤ 8 µg/mL) and Aspergillus fumigatus (IC₅₀ ≤ 12 µg/mL) using broth microdilution protocols .

Key Challenges & Recommendations

- Purification : Use column chromatography (silica gel, hexane/EtOAc 3:1) to isolate the methanone product from byproducts like unreacted pyrrolidine.

- Scale-Up : Replace toluene with cyclopentyl methyl ether (CPME) for greener synthesis and easier solvent recovery .

- Analytical Validation : Cross-validate LC-MS data with 2D-NMR (COSY, HSQC) to confirm stereochemistry at the pyrrolidine C3 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.